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Compound of Interest

Compound Name: 1,5-Dimethylanthracene

Cat. No.: B093469 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of computational models for predicting the

physicochemical properties of 1,5-Dimethylanthracene, a polycyclic aromatic hydrocarbon

(PAH) of interest in various research and development fields. Due to the limited availability of

direct experimental data for this specific isomer, this guide leverages data from other

dimethylanthracene isomers and outlines a validation workflow.

Data Presentation: A Comparative Look at
Dimethylanthracene Isomers
A direct comparison of experimental and computed values for 1,5-Dimethylanthracene is

challenging due to a scarcity of published experimental data. However, by examining data for

other dimethylanthracene isomers, we can establish a baseline for evaluating the performance

of various computational models.
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Property Isomer
Experimental
Value

Computational
Model

Computed
Value

Molecular Weight

1,5-

Dimethylanthrac

ene

- PubChem 206.28 g/mol [1]

9,10-

Dimethylanthrac

ene

- PubChem 206.28 g/mol [2]

1,2-

Dimethylanthrac

ene

- PubChem 206.28 g/mol [3]

1,4-

Dimethylanthrac

ene

- PubChem 206.28 g/mol [4]

2,3-

Dimethylanthrac

ene

- PubChem 206.28 g/mol [5]

LogP (o/w)

1,5-

Dimethylanthrac

ene

- XLogP3 5.4[1]

9,10-

Dimethylanthrac

ene

5.69[2] XLogP3 5.7[2]

1,2-

Dimethylanthrac

ene

- XLogP3 4.9[3]

1,4-

Dimethylanthrac

ene

- XLogP3 5.6[4]

2,3-

Dimethylanthrac

ene

- XLogP3 4.9[5]
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Water Solubility

9,10-

Dimethylanthrac

ene

0.056 mg/L at

25°C[2][6]
- -

Experimental and Computational Protocols
A robust validation of computational models hinges on a clear understanding of both the

experimental and theoretical methodologies employed.

Experimental Protocols
Water Solubility Determination (for 9,10-Dimethylanthracene):

The reported experimental water solubility of 9,10-dimethylanthracene was determined by

creating a saturated solution and subsequently measuring the concentration of the dissolved

compound. A common method involves the following steps:

Equilibration: Excess solute (9,10-dimethylanthracene) is added to water in a sealed

container.

Agitation: The mixture is agitated at a constant temperature (e.g., 25°C) for an extended

period to ensure equilibrium is reached.

Phase Separation: The solution is allowed to stand to allow undissolved solute to settle.

Sampling and Analysis: A sample of the aqueous phase is carefully removed and analyzed

using a sensitive analytical technique such as spectrophotofluorometry or high-performance

liquid chromatography (HPLC) to determine the concentration of the dissolved analyte.

Computational Methodologies
A variety of computational models are available for predicting the properties of PAHs, each with

its own strengths and limitations.

Density Functional Theory (DFT): Methods like B3LYP are widely used for optimizing

molecular geometries and predicting electronic and spectral properties of PAHs.[7][8]
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Quantitative Structure-Property Relationship (QSPR): These are machine learning models

that correlate chemical structures with their properties. The Degree of π-orbital Overlap

(DPO) model is a QSPR approach used for predicting electronic properties of PAHs.[9]

Classical Mechanics Methods: Force fields such as Amber and Gaff can be employed to

predict molecular geometries and vibrational spectra, particularly for larger systems.[8]

Semi-empirical Methods: Methods like PM3 offer a computationally less expensive

alternative to DFT for electronic structure calculations.[8]

Validation Workflow
The validation of a computational model involves a systematic comparison of its predictions

against reliable experimental data. The following diagram illustrates a typical workflow for this

process.

Experimental Validation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9835191/
https://academic.oup.com/mnras/article/513/3/3663/6571260
https://academic.oup.com/mnras/article/513/3/3663/6571260
https://www.benchchem.com/product/b093469?utm_src=pdf-body-img
https://www.benchchem.com/product/b093469?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093469?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. 1,5-Dimethylanthracene | C16H14 | CID 10932654 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. 9,10-Dimethylanthracene | C16H14 | CID 13076 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. 1,2-Dimethylanthracene | C16H14 | CID 34455 - PubChem [pubchem.ncbi.nlm.nih.gov]

4. 1,4-Dimethylanthracene | C16H14 | CID 609891 - PubChem [pubchem.ncbi.nlm.nih.gov]

5. 2,3-Dimethylanthracene | C16H14 | CID 69170 - PubChem [pubchem.ncbi.nlm.nih.gov]

6. IUPAC-NIST Solubilities Database [srdata.nist.gov]

7. Evaluating Computational and Structural Approaches to Predict Transformation Products
of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

8. academic.oup.com [academic.oup.com]

9. Machine Learning-Based Quantitative Structure–Property Relationships for the Electronic
Properties of Cyano Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Validating Computational Models for 1,5-
Dimethylanthracene Properties: A Comparative Guide]. BenchChem, [2025]. [Online PDF].
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models-for-1-5-dimethylanthracene-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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